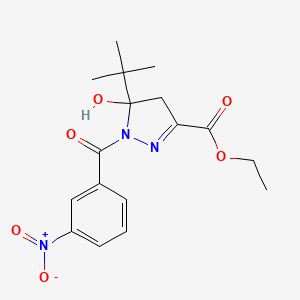![molecular formula C16H16N2O3 B5019799 methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5019799.png)
methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate, also known as Methyl 4-(2-Methylphenylcarbamoylamino)benzoate, is a chemical compound with the molecular formula C17H18N2O3. It is a white to off-white powder that is soluble in organic solvents like ethanol, methanol, and DMSO. This chemical compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of certain inflammatory markers in the body, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has good solubility in organic solvents, making it easy to dissolve in various solutions. It is also stable under normal laboratory conditions. However, it has some limitations, such as its potential toxicity and lack of specificity for certain enzymes.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate. One possible direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use as an anti-tumor agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-methylaniline. The second step involves the reaction of N-ethoxycarbonyl-2-methylaniline with 4-aminobenzoic acid to form N-ethoxycarbonyl-2-methylphenylcarbamoyl-4-aminobenzoic acid. The final step involves the reaction of N-ethoxycarbonyl-2-methylphenylcarbamoyl-4-aminobenzoic acid with methanol and hydrochloric acid to form methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate has been widely used in scientific research as a potential drug candidate for various diseases. It has been studied for its potential anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-3-4-6-14(11)18-16(20)17-13-9-7-12(8-10-13)15(19)21-2/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNAHPOETPIMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-cyclopropyl-3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5019723.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5019729.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5019734.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5019744.png)
![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5019748.png)
![4-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5019752.png)

![N-(sec-butyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5019755.png)
![3-methyl-N-{[(1-methyl-2-phenylethyl)amino]carbonyl}butanamide](/img/structure/B5019756.png)


![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5019778.png)
![1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5019794.png)
![N-(4-chlorophenyl)-N'-{2-[(2-methylbenzyl)thio]ethyl}urea](/img/structure/B5019798.png)